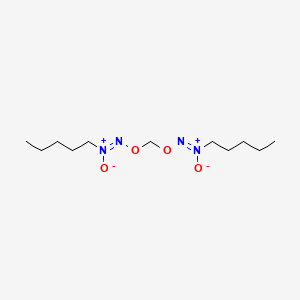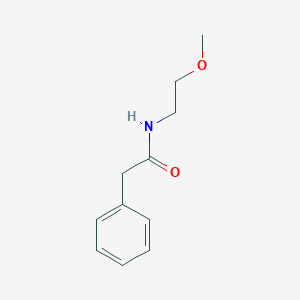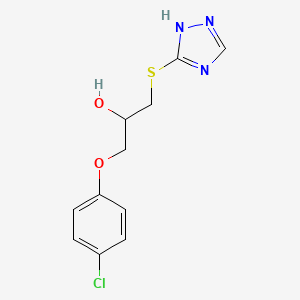
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide
Overview
Description
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is not fully understood. However, studies suggest that it may work by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body. Cancer cells are known to resist apoptosis, which allows them to continue growing and dividing uncontrollably. N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide may help to overcome this resistance by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide in lab experiments is its high yield and efficiency of synthesis. This makes it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide. One area of research is in the development of new anti-cancer drugs based on this compound. Another area is in understanding its mechanism of action in more detail, which could help to optimize its use in experiments. Additionally, there is potential for research on its use in other areas, such as in the treatment of neurodegenerative diseases. Overall, N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17-16(14-6-13(23(26)27)1-2-15(14)20-17)21-22-18(25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,20,24H,3-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZHDWCBDHPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)
![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)



![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)

![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)



